5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially involving the trifluoromethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.
Medicine
In medicine, potential therapeutic applications could include the development of new drugs targeting specific diseases or conditions, leveraging the compound’s unique chemical structure.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group might enhance the compound’s binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.
Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine or 1-(4-methoxyphenyl)piperazine.
Uniqueness
What sets 5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one apart is the combination of the thiazole ring, piperazine moiety, and trifluoromethyl group, which together may confer unique chemical and biological properties.
Properties
IUPAC Name |
5-propan-2-ylidene-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c1-11(2)14-15(24)21-16(25-14)23-8-6-22(7-9-23)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZGSQNIXINEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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